

Introduction: A Novel Alpha-Silane for Advanced Material Interfacing

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N-Ethyl-N-((triethoxysilyl)methyl)ethanamine</i>
Cat. No.:	B083975

[Get Quote](#)

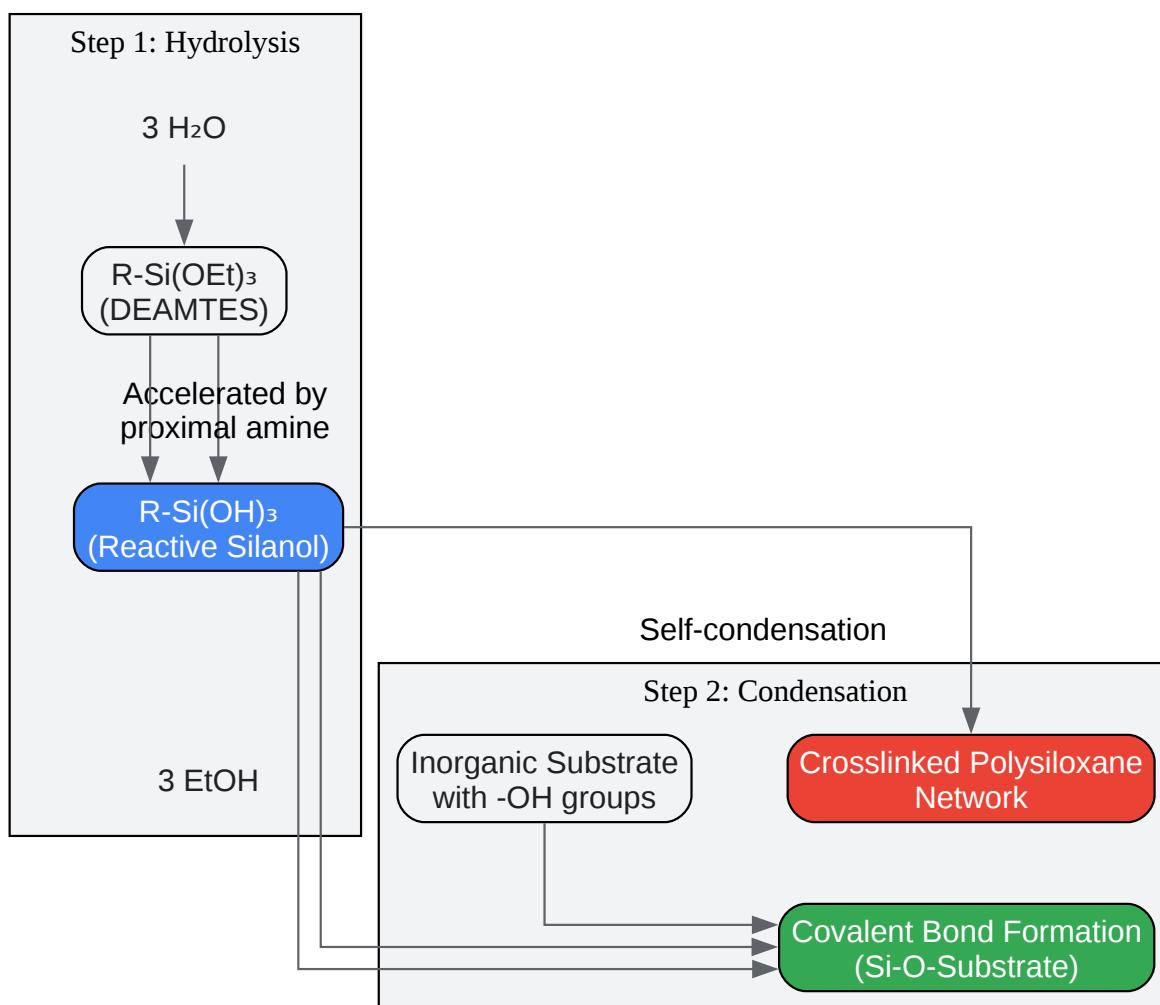
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, also widely known as Diethylaminomethyltriethoxysilane (DEAMTES), is an organosilicon compound with the CAS registration number 15180-47-9.^{[1][2][3]} This molecule is distinguished as an alpha-silane, a structural classification that imparts unique reactivity. Unlike traditional gamma-aminosilanes, the tertiary amine nitrogen atom is in close proximity to the silicon atom, a configuration that significantly accelerates the hydrolysis of the ethoxy groups.^{[1][4]} This enhanced reactivity makes it a highly efficient coupling agent, adhesion promoter, and surface modifier.^{[3][5]}

This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth exploration of its fundamental properties, mechanism of action, and field-proven application protocols. As a versatile molecular bridge, DEAMTES is instrumental in creating robust interfaces between organic polymers and inorganic substrates, leading to enhanced material performance in a wide array of applications, from construction and coatings to advanced electronics like OLED materials.^{[5][6][7]}

Core Physicochemical Properties

The utility of DEAMTES is grounded in its specific physical and chemical characteristics. It is typically supplied as a colorless to pale yellow liquid with a mild odor, and it is soluble in most common organic solvents such as ethanol, chloroform, and toluene.^{[3][5][6]} A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	15180-47-9	[1] [2]
Molecular Formula	C ₁₁ H ₂₇ NO ₃ Si	[1] [3]
Molecular Weight	249.42 g/mol	[1] [8]
Appearance	Colorless to pale yellow clear liquid	[3] [5] [9]
Density	~0.933 g/cm ³ at 25°C	[1]
Boiling Point	74-76°C at 3 Torr (mmHg)	[1]
Refractive Index	~1.4142	[1]
Flash Point	~103.9°C	[1]
Synonyms	Diethylaminomethyltriethoxysilane, (N,N-Diethylaminomethyl)triethoxysilane	[2] [3]

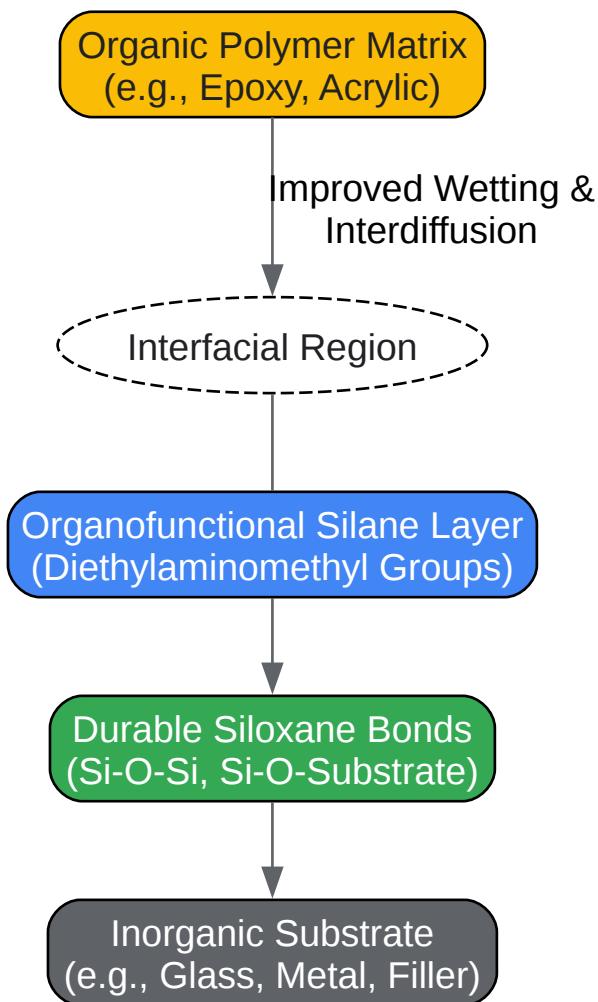

Mechanism of Action: The Molecular Bridge

The primary function of DEAMTES is to act as a molecular bridge between dissimilar materials. This is achieved through its bifunctional structure: the triethoxysilyl group, which is reactive towards inorganic surfaces, and the diethylaminomethyl group, which provides compatibility and reactivity with organic polymers.

Hydrolysis and Condensation at the Inorganic Interface

The foundational step in the mechanism is the hydrolysis of the triethoxysilyl groups in the presence of water (typically adsorbed moisture on an inorganic substrate's surface). This reaction forms reactive silanol (Si-OH) groups and ethanol as a byproduct. These silanols can then condense with hydroxyl groups on the inorganic surface (e.g., glass, metal oxides, silica) to form stable, covalent siloxane bonds (Si-O-Substrate). Furthermore, the silanols can self-condense to form a durable polysiloxane network at the interface.

The key advantage of DEAMTES as an alpha-silane is the intramolecular catalysis by the tertiary amine. The proximity of the nitrogen atom to the silicon atom accelerates the rate of hydrolysis, leading to faster and more efficient surface modification compared to traditional gamma-aminosilanes.[1][4]



[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation pathway of DEAMTES.

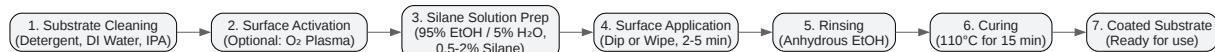
Interlocking with the Organic Matrix

The diethylaminomethyl group is a non-polar, organophilic moiety. This part of the molecule extends away from the inorganic surface, creating an interface that is chemically compatible with an organic polymer matrix. This compatibility allows for improved wetting and physical interlocking (interdiffusion) of the polymer chains with the silane layer, leading to a significant enhancement in adhesion and mechanical strength at the interface. In some resin systems, the tertiary amine can also act as a catalyst or reactant.

[Click to download full resolution via product page](#)

Caption: The silane coupling agent as a molecular bridge.

Field-Proven Applications & Experimental Protocols


DEAMTES is a versatile compound used across multiple industries to enhance material properties.^[5] Key applications include its use as an adhesion promoter in coatings and

sealants, a coupling agent for composites, a surface modifier for glass and ceramics, and a crosslinking agent for RTV silicone rubber.[1][4][5]

Protocol 1: Surface Treatment of Glass Substrates for Improved Adhesion

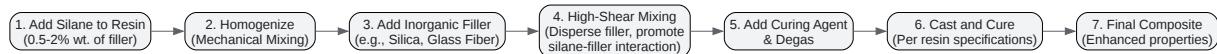
This protocol details the process of modifying a glass surface to enhance the adhesion of a subsequent organic coating or adhesive. The causality is clear: a pristine, hydroxylated surface is required for the silane to bond effectively.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for substrate surface treatment.

Step-by-Step Methodology:


- Substrate Cleaning (Causality: Remove Organic Contaminants):
 - Thoroughly wash glass slides with a laboratory-grade detergent, followed by rinsing with deionized (DI) water.
 - Perform a final rinse with isopropyl alcohol (IPA) to displace water and aid in drying.
 - Dry the slides under a stream of nitrogen or in an oven at 110°C for 30 minutes. A clean surface is critical as organic residues will inhibit silane bonding.
- Surface Activation (Optional, for Maximizing Hydroxyl Groups):
 - For applications requiring maximum bond strength, treat the cleaned glass slides with an oxygen plasma cleaner for 2-5 minutes. This process removes trace organic residues and generates a high density of surface hydroxyl (-OH) groups.

- Silane Solution Preparation (Causality: Controlled Hydrolysis):
 - Prepare a 95:5 (v/v) solution of ethanol and DI water. This aqueous solvent system is required to initiate the hydrolysis of the triethoxysilyl groups.
 - Add DEAMTES to the solvent system to a final concentration of 0.5% to 2% by weight.
 - Stir the solution gently for 5-10 minutes to allow for partial hydrolysis before application. Do not let the solution sit for more than an hour, as excessive self-condensation can reduce its efficacy.
- Application to Substrate:
 - Immerse the cleaned slides in the silane solution for 2-5 minutes. Alternatively, the solution can be wiped onto the surface with a lint-free cloth.
 - This allows the hydrolyzed silane to migrate and align at the substrate surface.
- Rinsing (Causality: Remove Physisorbed Layers):
 - Briefly rinse the treated slides with anhydrous ethanol to remove any excess, unreacted silane that is not covalently bonded. This step is crucial to prevent the formation of a thick, weak silane layer.
- Curing (Causality: Complete Condensation and Bond Formation):
 - Place the rinsed slides in an oven at 110°C for 15-30 minutes. The thermal energy drives the condensation reaction to completion, forming stable Si-O-Substrate bonds and a cross-linked siloxane network.
- Final Product:
 - The surface-modified glass slides are now ready for the application of coatings, adhesives, or for use in cell culture or microfluidic devices where surface properties are critical.

Protocol 2: Integral Blend Method for Polymer Composites

In this method, the silane is added directly to the resin system before the incorporation of an inorganic filler (e.g., silica, glass fibers). This allows the silane to pre-disperse and later react with the filler surface in situ.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the integral blend method.

Step-by-Step Methodology:

- Silane Addition to Resin (Causality: Ensure Homogeneous Distribution):
 - Weigh the desired amount of liquid organic resin (e.g., epoxy, acrylic).
 - Add DEAMTES at a loading of 0.5% to 2.0% of the total filler weight that will be added later.
 - Mix thoroughly at low shear for 5-10 minutes until the silane is fully dispersed in the resin.
- Filler Incorporation:
 - Gradually add the pre-dried inorganic filler to the resin-silane mixture under constant, moderate mechanical stirring. Pre-drying the filler (e.g., at 120°C for 2-4 hours) is essential to control the amount of water available for hydrolysis.
- High-Shear Mixing (Causality: Promote Silane-Filler Interaction):

- Once all the filler is incorporated, increase the mixing speed to high shear for 15-30 minutes. This step breaks down filler agglomerates and ensures intimate contact between the silane, the resin, and the filler surface. The adsorbed moisture on the filler will initiate the silane's hydrolysis and bonding.
- Final Steps:
 - Add the appropriate curing agent or catalyst for the resin system.
 - Degas the mixture under vacuum to remove any entrapped air.
 - Cast the composite into a mold and cure according to the resin manufacturer's specifications. The resulting composite will exhibit improved mechanical strength, moisture resistance, and thermal stability due to the enhanced interfacial bonding.[10]

Safety and Handling

DEAMTES is a reactive chemical and requires appropriate handling procedures. It is classified as causing skin irritation and serious eye damage.[1][8]

Hazard Information	Precautionary Measures
GHS Hazard Statements	P-Statements (Prevention, Response, Storage)
H314: Causes severe skin burns and eye damage.[9]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11]
H315: Causes skin irritation.[1][8]	P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9]
H319: Causes serious eye irritation.[8]	P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
H335: May cause respiratory irritation.[8]	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11]

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep away from moisture to prevent premature hydrolysis.[\[12\]](#) Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[9\]](#)

Conclusion

N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS 15180-47-9) is a high-performance alpha-silane coupling agent whose unique structure leads to enhanced reactivity and efficiency. Its ability to form durable chemical bridges between organic and inorganic materials makes it an indispensable tool for scientists and engineers seeking to improve adhesion, enhance the mechanical properties of composites, and functionalize surfaces. By understanding its mechanism of action and employing validated protocols, researchers can effectively leverage this versatile molecule to develop next-generation materials and technologies.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Supplier of **N-Ethyl-N-((triethoxysilyl)methyl)ethanamine** for Safe and Effective Chemical Applications.
- ECHEMI. (n.d.). 15180-47-9, N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine Formula.
- LookChem. (n.d.). Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl] - LookChem.
- AKSci. (n.d.). 15180-47-9 (Diethylaminomethyl)triethoxysilane.
- abcr Gute Chemie. (n.d.). AB134450 | CAS 15180-47-9.
- CymitQuimica. (n.d.). CAS 15180-47-9: N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine.
- Sigma-Aldrich. (n.d.). (Diethylaminomethyl)triethoxysilane | 15180-47-9.
- SDS Manager. (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine SDS.
- ChemicalBook. (n.d.). Diethyl amino methyl triethoxy silane | 15180-47-9.
- TCI Chemicals. (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine 15180-47-9.
- TCI Chemicals (Shanghai). (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine 15180-47-9.
- CP Lab Safety. (n.d.). **N-Ethyl-N-((triethoxysilyl)methyl)ethanamine**, min 95%, 1 gram.
- Starshinechemical. (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine.
- NIST. (n.d.). Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-.
- ChemBK. (2024). N-ethyl-N-[(trimethylsilyl)methyl]ethanamine.
- PrepChem.com. (n.d.). Synthesis of N-methyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine.
- TCI Chemicals (India). (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | 15180-47-9.
- Oakwood Chemical. (n.d.). **N-Ethyl-N-((triethoxysilyl)methyl)ethanamine**, 95% Purity, C11H27NO3Si, 500 grams.
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.

- PubChem. (n.d.). Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-.
- Xiamen Pioneer Technology Co., Ltd. (2025). High-Purity **N-Ethyl-N-((triethoxysilyl)methyl)ethanamine** (CAS 15180-47-9): Your Key Intermediate for OLED Materials.
- Manufacturer's Analysis. (n.d.). Feasibility Analysis of **N-Ethyl-N-((Triethoxysilyl)methyl)ethanamine** for Industrial Applications.
- PubChem. (n.d.). Ethanamine, N-ethyl-N-[(1-methylethoxy)methyl]-.
- Google Patents. (2020). US20200231842A1 - Surface Treatment.
- PubChem. (n.d.). Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-.
- PubChem. (n.d.). N-ethyl-N-methylethanamine;hydroiodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]- MSDS CasNo.15180-47-9 [m.lookchem.com]
- 3. CAS 15180-47-9: N-Ethyl-N-[(triethoxysilyl)methyl]ethanami... [cymitquimica.com]
- 4. Diethyl amino methyl triethoxy silane | 15180-47-9 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. nbino.com [nbino.com]
- 7. innospk.com [innospk.com]
- 8. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | 15180-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 11. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]

- 12. 15180-47-9 (Diethylaminomethyl)triethoxysilane AKSci J59524 [aksci.com]
- To cite this document: BenchChem. [Introduction: A Novel Alpha-Silane for Advanced Material Interfacing]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083975#n-ethyl-n-triethoxysilyl-methyl-ethanamine-cas-number-15180-47-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com